2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine: is a complex organic compound that features a unique structure combining a cyclopropyl group, a cyclopenta[d]pyrimidine ring, and a piperazine ring attached to a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Final Coupling with Pyrimidine: The final step involves coupling the intermediate with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the piperazine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring or the cyclopenta[d]pyrimidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are often used under conditions such as reflux or in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine
Uniqueness
What sets 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine apart is its combination of a cyclopropyl group, a cyclopenta[d]pyrimidine ring, and a piperazine ring attached to a pyrimidine moiety. This unique structure provides it with distinct chemical properties and potential biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C18H22N6 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C18H22N6/c1-3-14-15(4-1)21-16(13-5-6-13)22-17(14)23-9-11-24(12-10-23)18-19-7-2-8-20-18/h2,7-8,13H,1,3-6,9-12H2 |
InChI Key |
BTXNXQRSHDFYER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C4=NC=CC=N4)C5CC5 |
Origin of Product |
United States |
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